2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid

Description

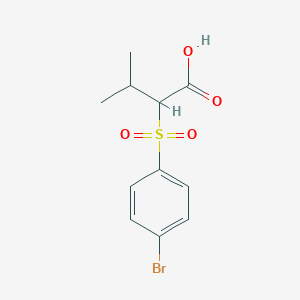

2-(4-Bromobenzenesulfonyl)-3-methylbutanoic acid (CAS 134649-66-4) is a brominated sulfonyl derivative of 3-methylbutanoic acid. Its structure features a 4-bromobenzenesulfonyl group at the 2-position and a methyl group at the 3-position of the butanoic acid backbone . The sulfonyl group confers strong electron-withdrawing properties, which may enhance the acidity of the carboxylic acid moiety and influence reactivity in synthetic or biological contexts.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)sulfonyl-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYRDOUORRYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid typically involves the bromination of phenylacetic acid derivatives followed by sulfonylation and subsequent chain elongation. One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide to obtain a mixture of 2- and 4-bromophenylacetic acids, from which the 4-bromo isomer is isolated by fractional crystallization . The isolated 4-bromophenylacetic acid is then subjected to sulfonylation using appropriate sulfonyl chlorides under basic conditions to introduce the sulfonyl group. Finally, the butanoic acid chain is introduced through a series of reactions involving alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of sulfur.

Esterification: The carboxylic acid group can form esters when reacted with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

Major Products

Substitution: Formation of various substituted phenylsulfonyl derivatives.

Oxidation: Conversion to sulfonic acids or sulfoxides.

Esterification: Formation of esters of this compound.

Scientific Research Applications

Scientific Research Applications

2-(4-Bromobenzenesulfonyl)-3-methylbutanoic acid is a versatile compound with applications spanning chemistry, biology, and medicine.

Chemistry this compound is used as a reagent in various organic synthesis reactions, especially in the creation of sulfonamide derivatives. It serves as an intermediate in synthesizing complex molecules.

Biology This compound is utilized in proteomics research to study protein interactions and functions.

Medicine There is ongoing research to explore its potential as an antimicrobial agent, due to its ability to inhibit the growth of certain bacterial strains. Studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays have demonstrated its effectiveness in inhibiting the growth of MRSA, with minimum inhibitory concentrations (MIC) suggesting its potential as an alternative antimicrobial agent. Furthermore, investigations into the cytotoxic effects on cancer cell lines are ongoing, with initial findings indicating potential for selective toxicity towards tumor cells.

Industry this compound is employed in the production of specialty chemicals and as an intermediate in synthesizing more complex molecules.

Chemical Reactions

This compound participates in several chemical reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity or alter its physical properties.

- Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.

- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.

- Suzuki–Miyaura coupling: 2-(4-Bromophenyl)-3-methylbutanoic acid participates in coupling reactions such as the Suzuki–Miyaura coupling, facilitating the formation of carbon-carbon bonds, essential for building complex organic molecules.

2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid is a sulfonamide derivative with potential biological activities, particularly as an inhibitor of protein tyrosine phosphatase-1B (PTP1B). This enzyme plays a role in insulin signaling and metabolic regulation, making this compound a candidate for therapeutic applications in obesity and diabetes.

The primary mechanism of action involves the inhibition of PTP1B, which enhances insulin signaling pathways, potentially leading to improved glucose metabolism and reduced insulin resistance.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria; effective against MRSA strains. |

| Antitumor | Cytotoxicity observed in cancer cell lines; further studies needed. |

| PTP1B Inhibition | Enhances insulin signaling; potential applications in diabetes treatment. |

Case Studies

Antimicrobial Evaluation In vitro assays demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be within the range effective for clinical relevance, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzenesulfonyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-3-methylbutanoic Acid

- Molecular Formula : C₁₁H₁₃ClO₂; MW 220.67 .

- Key Differences: Substituent: Chlorine replaces bromine, and the absence of a sulfonyl group reduces electron-withdrawing effects. Acidity: The carboxylic acid pKa is likely higher than the target compound due to weaker electron withdrawal. Applications: Not explicitly stated in evidence, but chlorophenyl derivatives are common in pharmaceuticals and agrochemicals.

(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid

- Structure : 4-Methylbenzenesulfonamido group at the 2-position.

- Molecular Formula: C₁₂H₁₇NO₄S; MW 271.34 .

- Key Differences :

- Functional Group : Sulfonamido (-SO₂NH-) instead of sulfonyl (-SO₂-).

- Stereochemistry : The (2S)-configuration may confer enantioselective activity.

- Synthesis : Likely involves sulfonamide coupling, differing from sulfonyl chloride reactions used for the target compound.

2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid

- Structure: Complex thiazolidinone ring with a bromobenzylidene substituent.

- Molecular Formula: C₁₅H₁₄BrNO₃S₂; MW 400.32 .

- Key Differences: Backbone: Thiazolidinone ring introduces heterocyclic rigidity. Bioactivity: Thiazolidinones are known for antimicrobial and anti-inflammatory properties, suggesting divergent applications compared to the target compound.

2-(4-Trifluoromethylphenylamino)-3-methylbutanoic Acid

- Structure: Amino-linked 4-trifluoromethylphenyl group.

- Molecular Formula: Not explicitly provided, but estimated as C₁₂H₁₃F₃NO₂.

- Key Differences: Functional Group: Amino (-NH-) linkage instead of sulfonyl. Applications: Intermediate in insecticide synthesis (e.g., α-cyano-3-phenoxybenzyl esters) . Electronics: The trifluoromethyl group enhances lipophilicity and metabolic stability.

2-[(2,4-Dichlorophenyl)formamido]-3-methylbutanoic Acid

- Structure : Formamido group attached to a dichlorophenyl ring.

- Molecular Formula: C₁₂H₁₃Cl₂NO₃; MW 290.14 .

- Key Differences :

- Substituent : Dichlorophenyl formamido group introduces dual chlorine atoms and amide functionality.

- Reactivity : The amide group may participate in hydrogen bonding, altering solubility and target interactions.

Comparative Analysis Table

Biological Activity

2-(4-Bromobenzenesulfonyl)-3-methylbutanoic acid, also known as 2-{[(4-bromophenyl)sulfonyl]amino}-3-methylbutanoic acid, is a sulfonamide derivative that has garnered attention in various fields of biological research. This compound exhibits significant potential in medicinal chemistry, particularly for its antimicrobial properties and its role in proteomics.

- IUPAC Name : 2-{[(4-bromophenyl)sulfonyl]amino}-3-methylbutanoic acid

- Molecular Formula : C11H14BrNO4S

- Molecular Weight : 332.20 g/mol

- CAS Number : 250714-81-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological pathways. It is particularly noted for its role in:

- Proteomics Research : Used to study protein interactions and functions.

- Enzyme Inhibition : Potential as an inhibitor of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in various diseases, including cancer.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating its effectiveness against various bacterial strains demonstrated significant inhibition, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves interference with bacterial cell wall synthesis or function.

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Case Study: MMP Inhibition

A notable case study explored the compound's inhibitory effects on matrix metalloproteinase-1 (MMP-1). Using a colorimetric assay, the IC50 value was determined to be significantly lower than that of related compounds, indicating a strong inhibitory effect.

| Compound | IC50 (µM) | Relative Potency |

|---|---|---|

| This compound | 0.18 ± 0.03 | High |

| Related Compound A | 11.5 ± 1.3 | Low |

This study highlights the compound's potential as a therapeutic agent in conditions where MMP activity is implicated, such as cancer metastasis and tissue remodeling.

Comparative Analysis with Similar Compounds

When compared to other sulfonamide derivatives, this compound shows unique structural characteristics that contribute to its distinct biological activity.

| Compound | Structural Feature | Activity |

|---|---|---|

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Sulfonyl group | Antimicrobial |

| 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | Similar sulfonamide structure | Moderate activity |

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base like triethylamine. The process is conducted under mild conditions to minimize side reactions.

Q & A

Q. How to design experiments assessing synergistic effects with other inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.